

2,4-Dimethoxycinnamic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

Cat. No.: B094164

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,4-Dimethoxycinnamic acid**, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and relevant biological context.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for **2,4-Dimethoxycinnamic acid**.

Identifier	Value	Source
IUPAC Name	(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid	[1]
CAS Number	6972-61-8	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1] [2] [3] [4]
Molecular Weight	208.21 g/mol	[1] [3] [4]
EINECS	230-208-9	[1] [2]

Physical Property	Value	Source
Melting Point	192-194 °C	[2]
184 °C (decomposes)	[5]	
Boiling Point	384.4 °C at 760 mmHg	[2]
Flash Point	151.8 °C	[2]
Refractive Index	1.573	[2]
Appearance	White to Orange to Green powder/crystal	[5]
Storage	Room temperature	[4]

Crystallography Data (for cis-isomer)	Value	Source
Space Group	P -1	[1]
a	7.5522 Å	[1]
b	8.1546 Å	[1]
c	8.9900 Å	[1]
α	91.546 °	[1]
β	111.209 °	[1]
γ	94.653 °	[1]

Spectral Data

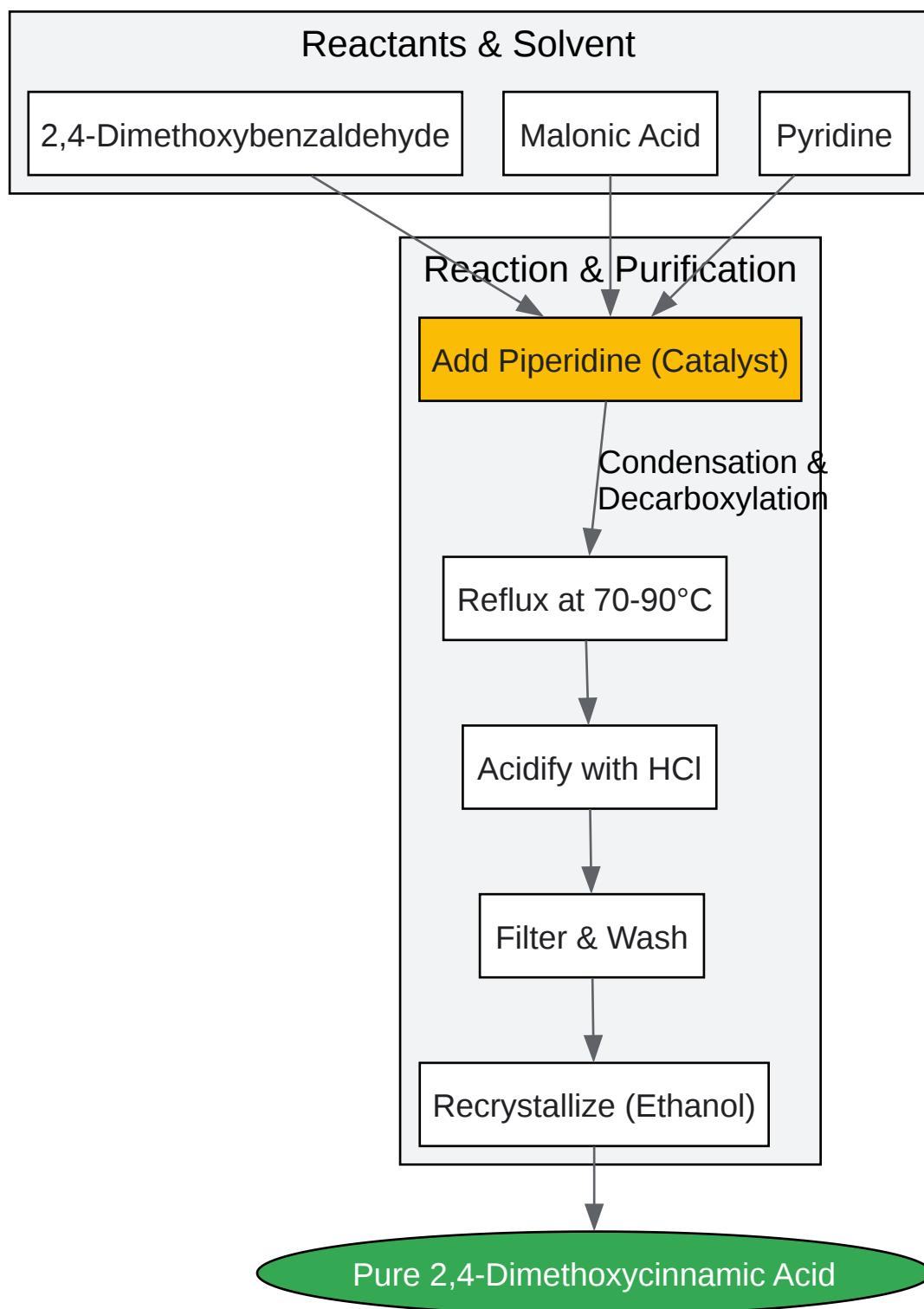
Spectral data are crucial for the structural elucidation and confirmation of **2,4-Dimethoxycinnamic acid**.

Key spectral information is available through various databases.[\[6\]](#)

- ^1H NMR and ^{13}C NMR: Detailed NMR spectra are available from sources like SpectraBase and NMRShiftDB, providing confirmation of the compound's structure.[\[1\]](#)
- Mass Spectrometry: Mass spectrometry data, including MS-MS spectra, are available, aiding in molecular weight determination and fragmentation analysis.[\[1\]](#)

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of **2,4-Dimethoxycinnamic acid** in a research setting.


Synthesis of trans-2,4-Dimethoxycinnamic Acid

A common and effective method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation, specifically the Doebner modification.[\[7\]](#)[\[8\]](#) This reaction involves the condensation of an aromatic aldehyde with malonic acid.

Protocol:

- Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (1 mole equivalent) and malonic acid (typically 1.5-2 mole equivalents) in a suitable solvent, commonly pyridine.[7][9]
- Catalyst Addition: Add a catalytic amount of piperidine to the mixture.[7][9]
- Reaction: Heat the reaction mixture under reflux. The reaction temperature is typically maintained around 70-90°C.[9] The progress of the reaction, which involves the evolution of CO₂, can be monitored over several hours.[7]
- Work-up: After cooling, the reaction mixture is poured into cold water and acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the crude product.[7][9]
- Filtration: The precipitated solid is collected by suction filtration and washed thoroughly with cold water.[7][9]

Synthesis Workflow for 2,4-Dimethoxycinnamic Acid

[Click to download full resolution via product page](#)*Synthesis Workflow*

Purification Protocol

The crude **2,4-Dimethoxycinnamic acid** can be purified by recrystallization to obtain a product of high purity.

Protocol:

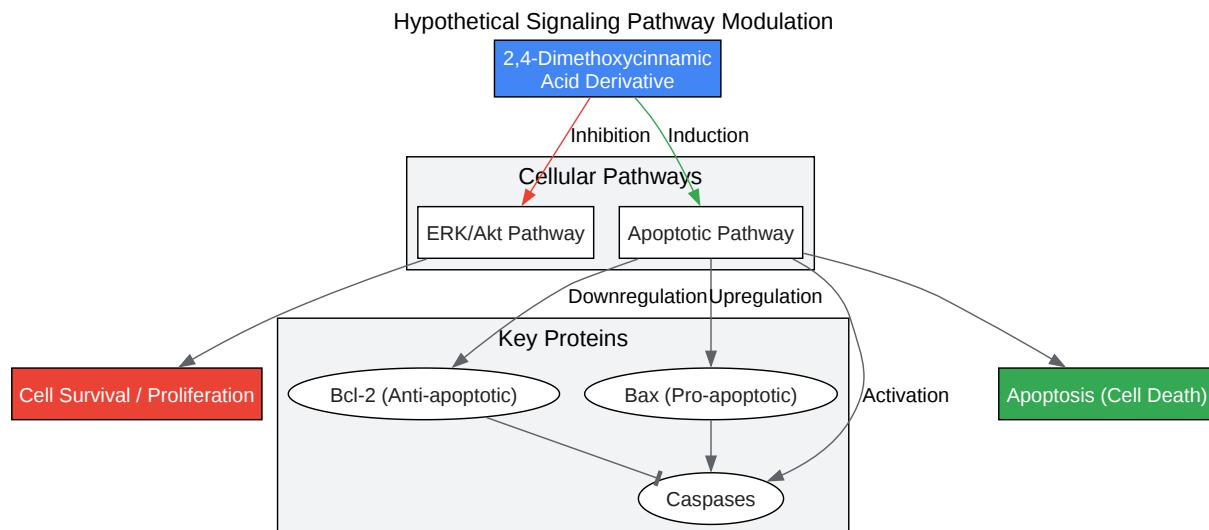
- Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol or methyl ethyl ketone are commonly used.[7][9]
- Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[7]

Chemical and Biological Profile

Chemical Reactivity and Stability

2,4-Dimethoxycinnamic acid is a stable compound under normal laboratory conditions.[10][11]

- Incompatibilities: It should be kept away from strong oxidizing agents.[10][12]
- Hazardous Decomposition: When heated to decomposition, it can emit carbon monoxide and carbon dioxide.[10][12]
- Hazardous Polymerization: Hazardous polymerization does not occur.[10][12]


Biological Activity and Applications

2,4-Dimethoxycinnamic acid serves as a versatile building block in the synthesis of various biologically active molecules.

- Pharmacological Intermediates: It is a key intermediate for producing a range of pharmacologically active compounds.[4]

- UV-Absorbing Agents: Its structure makes it valuable for developing UV-absorbing agents used in sunscreens and other cosmetic products to protect the skin from UV radiation.[4]
- Natural Product Synthesis: It acts as a precursor in the synthesis of flavonoids and other natural products, which are investigated for their antioxidant and anti-inflammatory properties.[4][13]
- Material Science: The compound is also utilized in the production of liquid crystals and organic electronic materials.[4]

While specific signaling pathways for **2,4-Dimethoxycinnamic acid** are not extensively documented, related methoxycinnamic acid derivatives, such as ferulic acid, are known to modulate various cellular pathways.[14][15] Ferulic acid has been shown to induce apoptosis in cancer cells by altering the expression of key proteins like caspases, Bcl-2, and Bax, and by blocking pathways such as the extracellular-signal-regulated kinase/Akt (protein kinase B) pathway.[15][16] These activities highlight the therapeutic potential of this class of compounds.

[Click to download full resolution via product page](#)

Modulation of Apoptotic Pathways

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,4-Dimethoxycinnamic acid** is classified as follows:

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]

- Precautionary Statements: Standard precautions for handling irritating chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dimethoxycinnamic Acid [myskinrecipes.com]
- 5. 2,4-Dimethoxycinnamic Acid | 6972-61-8 | TCI AMERICA [tcichemicals.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2,4-Dimethoxycinnamic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094164#2-4-dimethoxycinnamic-acid-physical-and-chemical-properties\]](https://www.benchchem.com/product/b094164#2-4-dimethoxycinnamic-acid-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com